molecular formula C16H18BrNO2S B14371209 N-(1-Bromo-3-phenylpropan-2-yl)-4-methylbenzene-1-sulfonamide CAS No. 90786-30-4

N-(1-Bromo-3-phenylpropan-2-yl)-4-methylbenzene-1-sulfonamide

Cat. No.: B14371209
CAS No.: 90786-30-4
M. Wt: 368.3 g/mol
InChI Key: KWJWKQUKDJRBTO-UHFFFAOYSA-N
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Description

N-(1-Bromo-3-phenylpropan-2-yl)-4-methylbenzene-1-sulfonamide is an organic compound that features a brominated phenylpropane moiety and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Bromo-3-phenylpropan-2-yl)-4-methylbenzene-1-sulfonamide typically involves the bromination of 1-phenylpropan-2-ol, followed by a sulfonamide formation reaction. The bromination can be achieved using reagents such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane. The sulfonamide formation involves reacting the brominated intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-Bromo-3-phenylpropan-2-yl)-4-methylbenzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and reduction: The phenylpropane moiety can be oxidized or reduced under appropriate conditions.

    Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic substitution: Formation of azides, thiocyanates, or ethers.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

N-(1-Bromo-3-phenylpropan-2-yl)-4-methylbenzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-Bromo-3-phenylpropan-2-yl)-4-methylbenzene-1-sulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The bromine atom and sulfonamide group can interact with the target site through hydrogen bonding, van der Waals forces, or covalent bonding, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-Bromo-3-phenylpropan-2-yl)-4-methylbenzene-1-sulfonamide is unique due to the presence of both a brominated phenylpropane moiety and a sulfonamide group

Properties

CAS No.

90786-30-4

Molecular Formula

C16H18BrNO2S

Molecular Weight

368.3 g/mol

IUPAC Name

N-(1-bromo-3-phenylpropan-2-yl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C16H18BrNO2S/c1-13-7-9-16(10-8-13)21(19,20)18-15(12-17)11-14-5-3-2-4-6-14/h2-10,15,18H,11-12H2,1H3

InChI Key

KWJWKQUKDJRBTO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)CBr

Origin of Product

United States

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